1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl-
CAS No.: 472-68-4
Cat. No.: VC16251704
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 472-68-4 |
|---|---|
| Molecular Formula | C11H18O2 |
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | 2-(2,6,6-trimethylcyclohexen-1-yl)acetic acid |
| Standard InChI | InChI=1S/C11H18O2/c1-8-5-4-6-11(2,3)9(8)7-10(12)13/h4-7H2,1-3H3,(H,12,13) |
| Standard InChI Key | CCIVDDLKQSQGEZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(CCC1)(C)C)CC(=O)O |
Introduction
1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl-, is an organic compound with the molecular formula C11H18O2 and a molecular weight of approximately 182.26 g/mol . This compound features a cyclohexene ring with a trimethyl substitution at the 2, 6, and 6 positions and an acetic acid functional group at the 1 position. Its unique structure imparts specific chemical properties and biological activities, making it a subject of interest in various fields.
Synthesis Methods
Several methods have been developed for synthesizing 1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl-. These methods vary in efficiency and yield, depending on the starting materials and reaction conditions. Literature references, such as those found in the Journal of Organic Chemistry, provide detailed procedures for its synthesis .
Biological Activities and Applications
1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl-, exhibits notable biological activities, including potential antimicrobial properties and applications in pharmaceuticals. Its structural similarity to other bioactive compounds suggests it could interact with biological targets, influencing metabolic pathways or exhibiting anti-inflammatory effects. Interaction studies in biological systems reveal its potential effects on various enzymes and receptors, which helps elucidate its mechanism of action and therapeutic potential.
Related Compounds
Several compounds share structural similarities with 1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl-. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,6-Dimethylcyclohexanecarboxylic acid | Similar cyclohexane structure but fewer methyl groups. | |
| 3-Methylcyclohexanecarboxylic acid | Contains a single methyl group on the cyclohexane ring. | |
| 2-Hydroxy-4-methylbenzoic acid | Aromatic compound with similar functional groups but different ring structure. |
Research Findings and Future Directions
Recent research highlights the importance of understanding the chemical and biological properties of 1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl-. Its potential applications in pharmaceuticals and its interaction with biological systems make it a promising area for further investigation. The discovery of related metabolites, such as 1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid, also known as rhodococcal acid, suggests a broader scope of biological activities and metabolic pathways involving these compounds .
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